N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide
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Overview
Description
N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is a complex organic compound with a unique structure that incorporates a thiazole ring fused with a tetrahydrothieno ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide typically involves multiple steps, starting with the preparation of the thiazole ring. The process may include the following steps:
Formation of the Thiazole Ring: This can be achieved through the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylethyl Group: This step involves the addition of the phenylethyl group to the thiazole ring, often through a substitution reaction.
Formation of the Tetrahydrothieno Ring: This step involves the cyclization of the thiazole ring with other precursors to form the tetrahydrothieno ring.
Oxidation: The final step involves the oxidation of the compound to introduce the dioxido groups.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be further oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxidation state of the compound.
Substitution: The phenylethyl group can be substituted with other groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Reagents such as halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while reduction may yield compounds with lower oxidation states.
Scientific Research Applications
N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis.
Comparison with Similar Compounds
Similar Compounds
N-[(2E)-5,5-dioxido-3-(2-phenylethyl)thiazol-2(3H)-ylidene]acetamide: A similar compound with a thiazole ring but without the tetrahydrothieno ring.
N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]oxazol-2(3H)-ylidene]acetamide: A compound with an oxazole ring instead of a thiazole ring.
Uniqueness
N-[(2E)-5,5-dioxido-3-(2-phenylethyl)tetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]acetamide is unique due to its specific structural features, including the fused thiazole and tetrahydrothieno rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for various applications.
Properties
Molecular Formula |
C15H18N2O3S2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-[5,5-dioxo-3-(2-phenylethyl)-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]acetamide |
InChI |
InChI=1S/C15H18N2O3S2/c1-11(18)16-15-17(8-7-12-5-3-2-4-6-12)13-9-22(19,20)10-14(13)21-15/h2-6,13-14H,7-10H2,1H3 |
InChI Key |
HDBKPAFJMFGCBZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N=C1N(C2CS(=O)(=O)CC2S1)CCC3=CC=CC=C3 |
Origin of Product |
United States |
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